molecular formula C12H8BrN5OS B6619934 5-bromo-N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide

5-bromo-N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B6619934
M. Wt: 350.20 g/mol
InChI Key: VLTJJTIIEWLBPH-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with a bromine atom and a carboxamide group, as well as a phenyl ring substituted with a tetrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromothiophene.

    Formation of Tetrazole: The phenyl ring is functionalized with a tetrazole group through a cycloaddition reaction between an azide and a nitrile.

    Amidation: The 5-bromothiophene is then coupled with the tetrazole-substituted phenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the tetrazole group.

    Coupling Reactions: The carboxamide group can participate in coupling reactions to form larger molecules or polymers.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation and reduction can modify the functional groups on the molecule.

Scientific Research Applications

5-bromo-N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe or ligand in biological assays to study the interactions of proteins or other biomolecules.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-[4-(1H-tetrazol-5-yl)phenyl]thiophene-2-carboxamide: A similar compound with a different position of the tetrazole group.

    5-chloro-N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide: A compound with a chlorine atom instead of a bromine atom.

    5-bromo-N-[4-(tetrazol-1-yl)phenyl]furan-2-carboxamide: A compound with a furan ring instead of a thiophene ring.

Uniqueness

5-bromo-N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide is unique due to the specific combination of functional groups and the presence of both a bromine atom and a tetrazole group. This combination can impart unique chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN5OS/c13-11-6-5-10(20-11)12(19)15-8-1-3-9(4-2-8)18-7-14-16-17-18/h1-7H,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTJJTIIEWLBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Br)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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